Clemaphenol A

Übersicht

Beschreibung

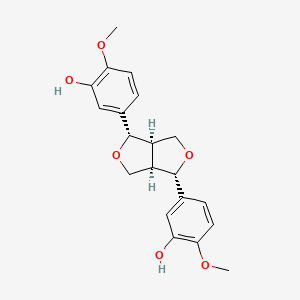

Clemaphenol A is a natural compound with the molecular formula C20H22O6 . It is a chemical constituent of the flower of Fritillaria pallidiflora . The average mass of Clemaphenol A is 358.385 Da .

Molecular Structure Analysis

Clemaphenol A has a complex molecular structure with 4 defined stereocentres . It contains 6 hydrogen bond acceptors and 2 hydrogen bond donors .

Physical And Chemical Properties Analysis

Clemaphenol A has a density of 1.3±0.1 g/cm3, a boiling point of 560.0±50.0 °C at 760 mmHg, and a flash point of 292.5±30.1 °C . It has a molar refractivity of 94.9±0.3 cm3, a polar surface area of 77 Å2, and a molar volume of 278.3±3.0 cm3 .

Wissenschaftliche Forschungsanwendungen

Cytotoxic Activity

Clemaphenol A is a phenolic acid that has been shown to have cytotoxic activities . This means it has the potential to be toxic to cells, which could make it useful in the treatment of diseases like cancer where the goal is to kill off harmful cells.

Bacteriostatic Activity

In addition to its cytotoxic properties, Clemaphenol A has also been found to have bacteriostatic activities . This means it can inhibit the growth or multiplication of bacteria, which could make it useful in the treatment of bacterial infections.

Radical Scavenging Activity

Clemaphenol A may also have radical scavenging activity . This suggests that it could act as an antioxidant, neutralizing harmful free radicals in the body. This could potentially help to prevent a variety of health conditions, including heart disease and cancer.

Content Determination

Clemaphenol A can be used for content determination . This refers to the process of determining the amount of a particular substance in a sample, which can be important in a variety of research and industrial applications.

Identification

Clemaphenol A can also be used for identification . This could involve using it as a marker or reference compound in scientific research or industrial processes.

Pharmacological Experiments

Clemaphenol A can be used in pharmacological experiments . This could involve testing its effects on biological systems, studying its mechanism of action, or investigating its potential uses in the treatment of various diseases.

Anticancer Therapies

Polyphenolic compounds like Clemaphenol A have shown potential therapeutic applications in cancer due to their excellent antioxidant properties . They can play a crucial role as anticancer medicines alone or in combination with other drugs at different stages of cancer: cancer initiation, promotion, and growth or progression .

Eigenschaften

IUPAC Name |

5-[(3S,3aR,6S,6aR)-6-(3-hydroxy-4-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O6/c1-23-17-5-3-11(7-15(17)21)19-13-9-26-20(14(13)10-25-19)12-4-6-18(24-2)16(22)8-12/h3-8,13-14,19-22H,9-10H2,1-2H3/t13-,14-,19+,20+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRHZMFGDDGFRLP-AFHBHXEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@@H]2[C@H]3CO[C@@H]([C@H]3CO2)C4=CC(=C(C=C4)OC)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901122656 | |

| Record name | rel-3,3′-[(1R,3aS,4R,6aS)-Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl]bis[6-methoxyphenol] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901122656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Clemaphenol A | |

CAS RN |

362606-60-8 | |

| Record name | rel-3,3′-[(1R,3aS,4R,6aS)-Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl]bis[6-methoxyphenol] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=362606-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rel-3,3′-[(1R,3aS,4R,6aS)-Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl]bis[6-methoxyphenol] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901122656 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: What is Clemaphenol A and where is it found?

A1: Clemaphenol A is a natural product primarily isolated from various plant sources, including Clematis tangutica [], Tephrosia purpurea [], Vespae Nidus [], Melia toosendan [], Clematis chinensis [], and Cynanchum auriculatum [].

Q2: What is the molecular structure of Clemaphenol A?

A2: While the provided abstracts don't explicitly detail the molecular formula or spectroscopic data, they consistently refer to Clemaphenol A as a distinct chemical entity. A search in chemical databases would be necessary to obtain the specific structural information.

Q3: Has Clemaphenol A shown any promising biological activities?

A3: A study [] investigated various phytochemicals for their potential to inhibit the main protease (Mpro) of the SARS-CoV-2 virus. Clemaphenol A was identified as one of the compounds exhibiting a greater binding affinity to SARS-CoV-2-Mpro (-7.3 kcal/mol) compared to the reference standard (-7.0 kcal/mol). This suggests its potential as an antiviral agent, although further research is needed.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 6-(4-tert-butylphenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2423732.png)

![N-cyclopentyl-2-[[6-(2-pyridinyl)-3-pyridazinyl]thio]acetamide](/img/structure/B2423733.png)

![(5Z)-5-[(3,4-dihydroxyphenyl)methylidene]-3-(3-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2423738.png)

![2-(3,4,5-Trimethoxyphenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine](/img/structure/B2423741.png)

![2-[(2,4-Dichlorophenyl)methylsulfanyl]-9-methylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2423749.png)

![N-cyclohexyl-2-methyl-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2423754.png)